2-(4-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 2-(4-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Comparison with Similar Compounds
2-(4-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: Known for its selective cyclooxygenase-2 (COX-2) inhibitory activity.
5-Chloro-6-phenylpyridazin-3(2H)-one: Exhibits antifungal activity and is used in agricultural applications.
4,5-Dichloro-2-(2-chlorobenzyl)-3(2H)-pyridazinone: Known for its anti-inflammatory properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-8-9-19(24)23(22-16)12-13-4-6-15(21)7-5-13/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSOHMIFIFKQKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.